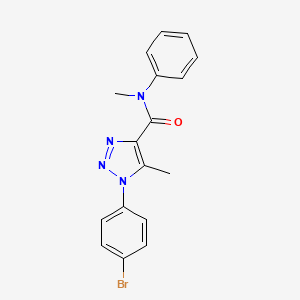

1-(4-bromophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound (CAS: 952182-54-6) belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a 4-bromophenyl group at position 1, N-phenyl and N-methyl substituents, and a methyl group at position 3. Its molecular formula is C₁₂H₁₃BrN₄O (MW: 309.16 g/mol) with a density of 1.53 g/cm³ and a melting point of 186°C (decomposition) .

Properties

IUPAC Name |

1-(4-bromophenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O/c1-12-16(17(23)21(2)14-6-4-3-5-7-14)19-20-22(12)15-10-8-13(18)9-11-15/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNONOTBDZZBEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a bromophenyl group have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities.

Mode of Action

For instance, bromophenyl groups can participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium.

Biochemical Pathways

For example, compounds with a bromophenyl group can undergo reactions at the benzylic position, which typically involve either an SN1 or SN2 pathway.

Comparison with Similar Compounds

Halogen Substitution Effects

Bromine vs. Chlorine Analogs :

- 1-(4-Bromophenyl)-N,5-di(isopropyl)-1H-1,2,3-triazole-4-carboxamide (MW: 351.24 g/mol) and 1-(4-chlorophenyl)-N,5-di(isopropyl)-1H-1,2,3-triazole-4-carboxamide (MW: 306.79 g/mol) differ in halogen size and electronegativity. Bromine’s larger atomic radius increases molecular weight and may enhance π-π stacking interactions in biological targets compared to chlorine .

- In crystallography, replacing Cl with Br in imidazole-4-imines increases unit cell parameters (e.g., a: 7.9767 Å → 8.0720 Å; c: 16.6753 Å → 16.8433 Å), suggesting bromine’s steric bulk influences packing efficiency .

Bromine vs. Fluorine Analogs :

- 5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 240117-38-8) replaces bromine with fluorine.

Substituent Position and Functional Group Variations

N-Substituent Effects :

- The target compound’s N-phenyl and N-methyl groups contrast with analogs like 1-(4-methylbenzyl)-5-amino-1H-1,2,3-triazole-4-carboxamide, which has a benzyl group. The phenyl group may enhance rigidity, while benzyl groups introduce conformational flexibility .

- 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e, ) incorporates a dioxolane ring, increasing steric bulk and oxygen content, which could affect solubility and target binding .

Positional Isomerism :

Data Tables

Table 1: Physical and Structural Properties of Selected Triazole-4-carboxamides

| Compound Name | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₃BrN₄O | 309.16 | 186 (dec) | 4-BrPh, N-Ph, N-Me |

| 1-(4-Chlorophenyl)-N,5-di(isopropyl) analog | C₁₅H₁₉ClN₄O | 306.79 | - | 4-ClPh, N-iPr |

| 1-(Benzo[d][1,3]dioxol-5-ylmethyl) analog (3e) | C₁₇H₁₄N₄O₃ | 322.32 | 170–173 | Dioxolane, N-benzyl |

| 5-Amino-1-(4-fluorobenzyl) analog | C₁₇H₁₄FN₅O | 323.33 | - | 4-FBz, 5-NH₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.